4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE
CAS No.:
Cat. No.: VC10858091
Molecular Formula: C12H12N2O2S2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2S2 |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C12H12N2O2S2/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) |
| Standard InChI Key | OTIUGBVMROZGTK-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C |
Introduction
1. Introduction to the Compound
The compound "4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE" is a thiophene derivative. Thiophene-based compounds are heterocyclic aromatic compounds containing sulfur in a five-membered ring. The specific structure of this compound includes:
-
Substituents: Two methyl groups at positions 4 and 5 of the thiophene ring.
-
Amide Functional Group: A carboxamide (-CONH2) group attached to position 3.
-
Thienylcarbonyl Group: A carbonyl group bonded to a thiophene ring, attached via an amide linkage at position 2.
These structural features suggest potential applications in medicinal chemistry, particularly in drug design, due to the bioactivity often associated with thiophene derivatives.
3. Synthesis Pathways
The synthesis of such thiophene derivatives typically involves:
-
Formation of the Thiophene Ring:
-
Gewald reaction: A common method for synthesizing substituted thiophenes using ketones, sulfur, and cyanoacetates.
-
-
Functionalization:
-
Introduction of the thienylcarbonyl group via acylation reactions.
-
Addition of the carboxamide group through amidation using amines and carboxylic acids.
-
-
Final Modifications:
-
Methylation at specific positions using methyl iodide or dimethyl sulfate in the presence of a base.
-
4. Potential Applications
Medicinal Chemistry
Thiophene derivatives are widely studied for their biological activities:
-
Anticancer Properties:
-
Many thiophene-based compounds exhibit cytotoxicity against cancer cell lines by interfering with DNA replication or inducing apoptosis.
-
-
Anti-inflammatory Activity:
-
The carboxamide group can interact with enzymes like cyclooxygenase (COX), reducing inflammation.
-
-
Antimicrobial Effects:
-
Thiophene derivatives often show activity against bacterial and fungal strains due to their ability to disrupt microbial cell membranes.
-
Material Science
5. Analytical Characterization
To confirm the identity and purity of this compound, the following techniques are commonly used:
6. Research Implications
While specific studies on this compound are unavailable in the provided sources, its structural similarity to other bioactive thiophenes suggests it could be explored for:
-
Drug development targeting cancer or inflammation.
-
Structure-activity relationship (SAR) studies to optimize biological activity.
-
Preclinical testing for pharmacokinetics and toxicity profiles.
If further information becomes available or specific studies on this compound are published, additional insights into its properties and applications can be provided.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume